Sodium p-toluenesulfonate
Overview
Description
Sodium p-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It appears as a white, water-soluble solid. This compound is commonly used in various chemical processes and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Sodium p-toluenesulfonate is an organic compound with the formula CH3C6H4SO3Na . It is primarily used as a hydrotrope to enhance the solubility of amphiphilic drugs in aqueous solutions . It is also used as a supporting electrolyte for depositing polypyrrole membranes .
Mode of Action
This compound is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is a common product from the reactions of sodium-based reagents with toluenesulfonates . The compound acts as a leaving group in organic synthesis, facilitating nucleophilic attack or elimination .
Biochemical Pathways
It is known that heating this salt in strong base results in desulfonation, giving, after acid workup, p-cresol . This suggests that it may play a role in the metabolism of aromatic compounds.
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability when administered orally
Result of Action
The primary result of this compound’s action is the enhancement of the solubility of amphiphilic drugs in aqueous solutions . This can improve the effectiveness of these drugs by increasing their bioavailability. In addition, it is used as a supporting electrolyte for depositing polypyrrole membranes .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its solubility can be affected by the pH of the solution . Additionally, it is stable under normal conditions, but it can react with strong oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfonate is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves dissolving p-toluenesulfonic acid in water and adding sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to yield this compound as a solid .
Industrial Production Methods: In industrial settings, this compound can also be produced by the reaction of sodium-based reagents with toluenesulfonates. This method is often preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Sodium p-toluenesulfonate undergoes various chemical reactions, including:
Desulfonation: When heated in a strong base, this compound undergoes desulfonation, resulting in the formation of p-cresol after acid workup.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Strong Bases: Used in desulfonation reactions.
Nucleophiles: Used in substitution reactions.
Major Products:
p-Cresol: Formed from desulfonation.
Various substituted products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Sodium p-toluenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- p-Toluenesulfonic acid
- Sodium benzenesulfonate
- Sodium p-toluenesulfinate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Comparison: Sodium p-toluenesulfonate is unique due to its specific solubility-enhancing properties and its role in various chemical reactions. Compared to p-toluenesulfonic acid, this compound is more water-soluble, making it more suitable for applications requiring aqueous solutions . Sodium benzenesulfonate and sodium p-toluenesulfinate have similar applications but differ in their chemical structures and specific reactivity .
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Sodium p-tolyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042415 | |
Record name | Sodium 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium p-tolyl sulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7172 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
VERY SOL IN WATER | |
Record name | SODIUM P-TOLYL SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC PLATES | |
CAS No. |
657-84-1, 12068-03-0 | |
Record name | Sodium p-tolyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, methyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM P-TOLYL SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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